

2-Pyridin-4-YL-thiazol-4-ylamine for antimicrobial activity testing

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Compound of Interest

Compound Name: 2-Pyridin-4-YL-thiazol-4-ylamine

Cat. No.: B1338850

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An Application Note and Protocol for the Antimicrobial Activity Testing of **2-Pyridin-4-YL-thiazol-4-ylamine**.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery of new and effective antimicrobial agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with many synthetic derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2] The thiazole moiety is a core structure in various therapeutic agents and is known for its role in antimicrobial action.[1] This document provides detailed protocols for evaluating the antimicrobial efficacy of **2-Pyridin-4-YL-thiazol-4-ylamine**, a specific thiazole derivative, using standardized in vitro susceptibility testing methods.

The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents the visible growth of a microorganism.[3][4] This quantitative measure is fundamental for assessing the potency of a novel antimicrobial agent.[5] The methods described are based on established guidelines and include the Broth Microdilution and Kirby-Bauer Disk Diffusion assays.[6][7]

Compound of Interest

- Compound Name: **2-Pyridin-4-YL-thiazol-4-ylamine**
- Synonyms: 4-(Thiazol-2-yl)pyridin-4-amine
- Molecular Structure: A synthetic intermediate, part of the broader family of thiazole derivatives investigated for pharmaceutical applications.[8]
- CAS Number: 89401-67-2[9]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a highly accurate and widely used technique to determine the quantitative MIC of an antimicrobial agent against a specific microorganism.[3][6]

Materials:

- **2-Pyridin-4-YL-thiazol-4-ylamine**
- Appropriate solvent (e.g., DMSO, sterile deionized water)
- Sterile 96-well microtiter plates[4]
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[10]
- Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Micropipettes and sterile tips
- Incubator ($35 \pm 2^{\circ}\text{C}$)[5]

Procedure:

- Preparation of Compound Stock Solution:
 - Accurately weigh the **2-Pyridin-4-YL-thiazol-4-ylamine** powder.
 - Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the solvent has no intrinsic antimicrobial activity at the final concentration used in the assay.
 - Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
- Preparation of Bacterial Inoculum:
 - From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
 - Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.^[4]
- Microdilution Plate Setup:
 - Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
 - Add 100 µL of the compound stock solution to the first well of each test row, creating a 1:2 dilution.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.^[11] This creates a range of decreasing concentrations of the compound.

- The eleventh well in each row should contain only broth and the bacterial inoculum to serve as a positive growth control.[3]
- The twelfth well should contain only sterile broth to serve as a sterility control.[3]
- Inoculation:
 - Inoculate each well (from 1 to 11) with 10 μL of the final bacterial inoculum (5×10^5 CFU/mL). The final volume in each well will be approximately 110 μL .
- Incubation:
 - Seal the plate to prevent evaporation and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[5]
- Reading and Interpreting Results:
 - After incubation, visually inspect the plate for turbidity. The growth control well (well 11) should be turbid.
 - The MIC is the lowest concentration of **2-Pyridin-4-YL-thiazol-4-ylamine** at which there is no visible growth (i.e., the first clear well).[3][4]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test used to assess the susceptibility of bacteria to an antimicrobial agent.[7][12] It is valuable for initial screening.[12]

Materials:

- **2-Pyridin-4-YL-thiazol-4-ylamine**
- Sterile paper disks (6 mm diameter)
- Mueller-Hinton Agar (MHA) plates[7]
- Test microorganisms
- Sterile cotton swabs

- Sterile forceps
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of Antimicrobial Disks:
 - Prepare a stock solution of **2-Pyridin-4-YL-thiazol-4-ylamine** in a suitable volatile solvent.
 - Aseptically apply a known volume (e.g., 20 μL) of the solution onto each sterile paper disk to achieve a desired concentration per disk (e.g., 30 $\mu\text{g/disk}$).[\[13\]](#)
 - Allow the disks to dry completely in a sterile environment. Prepare a control disk impregnated only with the solvent.
- Preparation of Inoculum:
 - Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[\[14\]](#)
- Inoculation of Agar Plate:
 - Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.
 - Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[\[14\]](#)
 - Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[\[14\]](#)
- Placement of Disks:
 - Using sterile forceps, place the prepared antimicrobial disks and the solvent control disk onto the inoculated agar surface, ensuring they are spaced far enough apart to prevent overlapping zones of inhibition.[\[14\]](#)

- Gently press each disk to ensure complete contact with the agar.
- Incubation:
 - Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading and Interpreting Results:
 - After incubation, observe the lawn of bacterial growth.
 - If the compound is active, a clear circular area around the disk, known as the zone of inhibition, will be visible.[\[12\]](#)
 - Measure the diameter of the zone of inhibition in millimeters (mm), including the disk diameter.[\[13\]](#) The size of the zone indicates the relative susceptibility of the microorganism to the compound.

Data Presentation

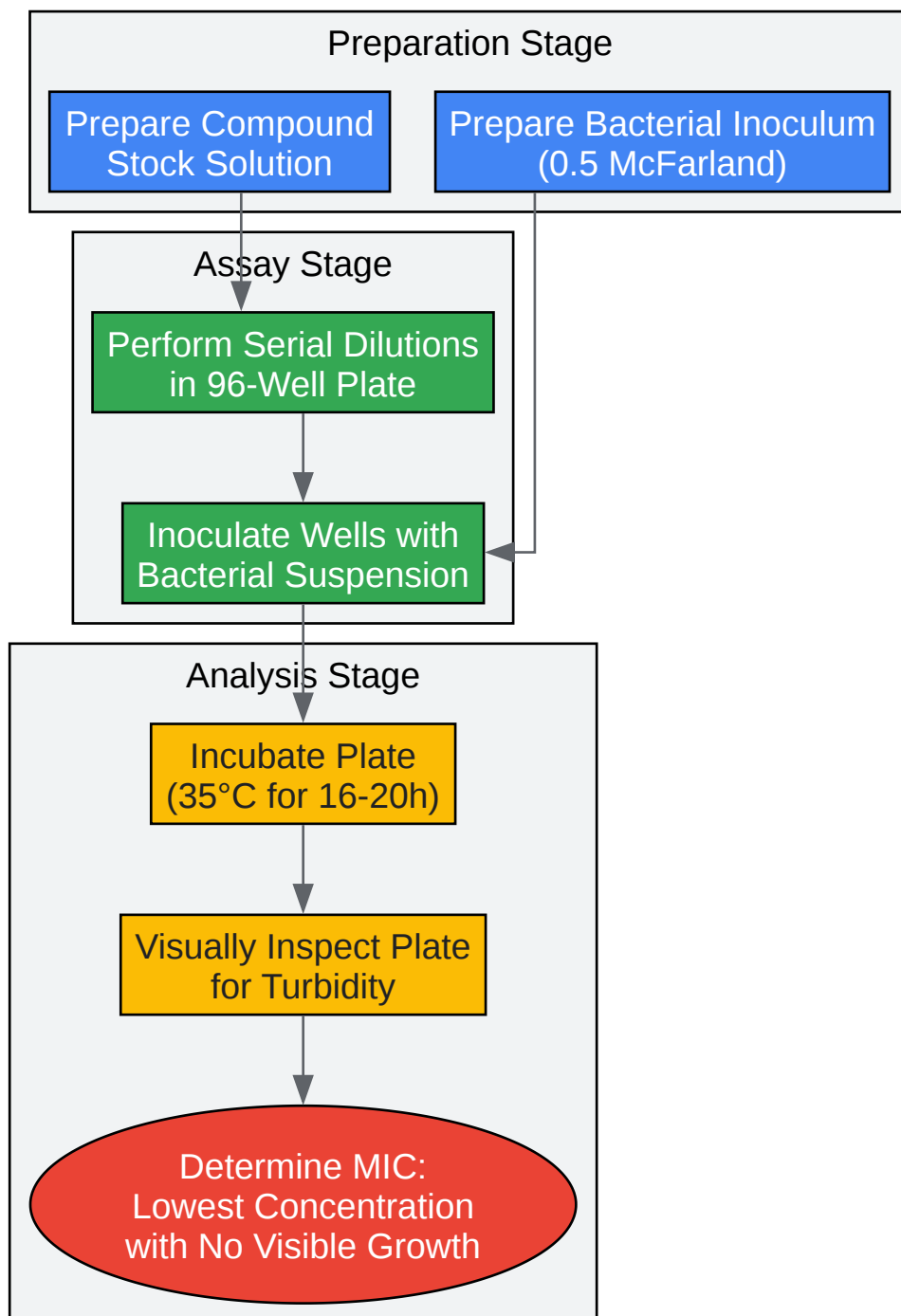
Quantitative results from the MIC testing should be recorded in a structured format to facilitate analysis and comparison.

Table 1: Example of MIC Data for **2-Pyridin-4-YL-thiazol-4-ylamine**

Test Microorganism	Gram Stain	MIC ($\mu\text{g/mL}$)
Staphylococcus aureus (ATCC 25923)	Gram-positive	[Enter experimental value]
Enterococcus faecalis (ATCC 29212)	Gram-positive	[Enter experimental value]
Escherichia coli (ATCC 25922)	Gram-negative	[Enter experimental value]
Pseudomonas aeruginosa (ATCC 27853)	Gram-negative	[Enter experimental value]
Candida albicans (ATCC 90028)	Fungus	[Enter experimental value]

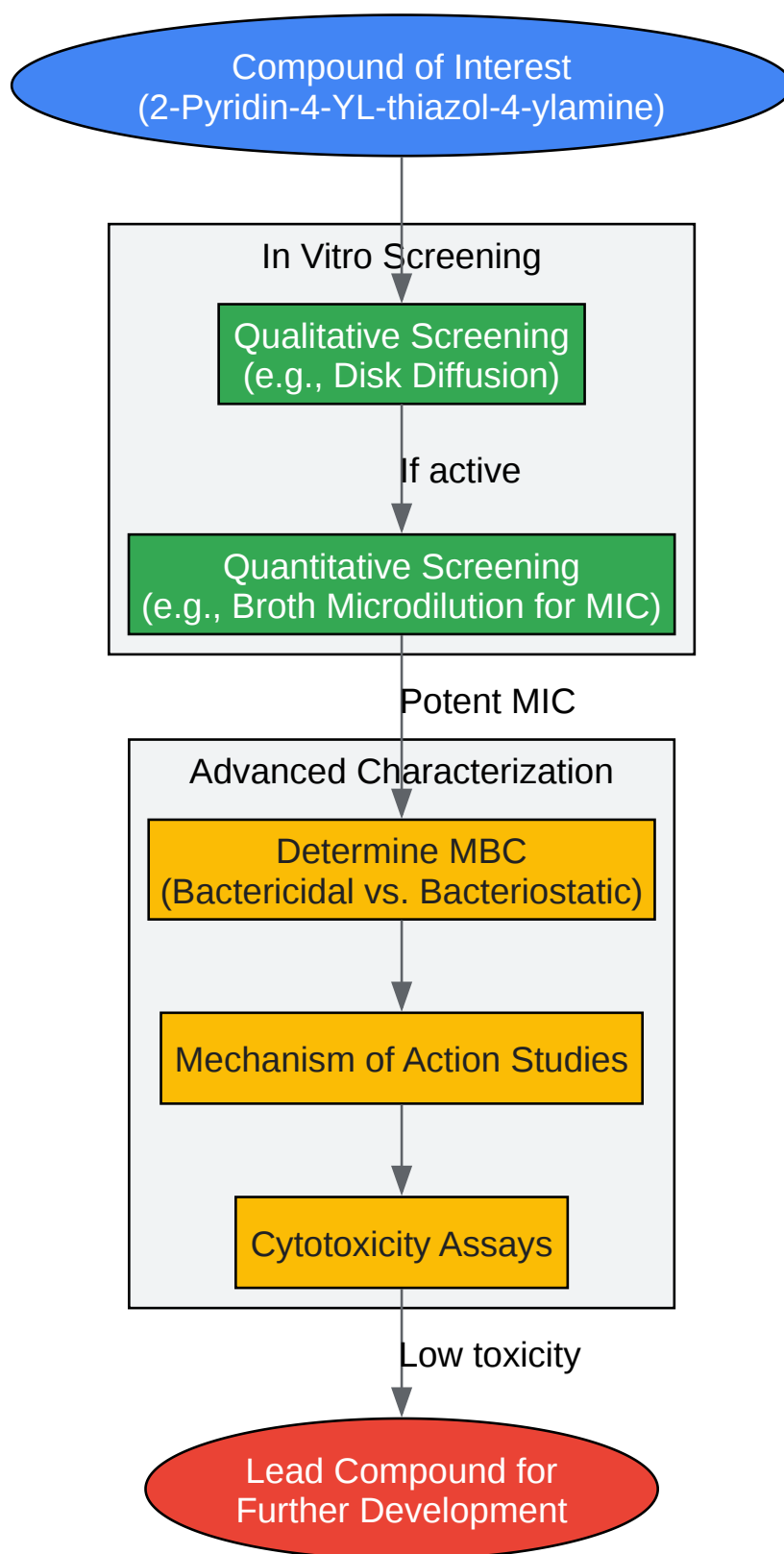
Note: This table is a template. Researchers should populate it with their own experimental data.

Visualizations



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Caption: Workflow for the Broth Microdilution MIC Assay.



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Caption: General workflow for antimicrobial agent evaluation.

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